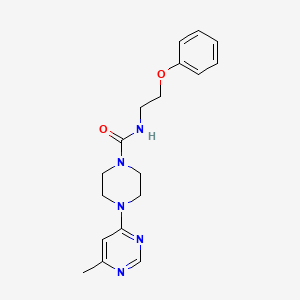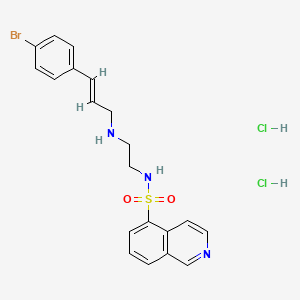![molecular formula C15H17N5O4 B2680919 [4-Amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl 2-(2-formylphenoxy)acetate CAS No. 1088017-28-0](/img/structure/B2680919.png)
[4-Amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl 2-(2-formylphenoxy)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-Amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl 2-(2-formylphenoxy)acetate is a complex organic compound that belongs to the class of triazine derivatives. Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. This particular compound features a triazine ring substituted with amino and dimethylamino groups, and an ester linkage to a formylphenoxyacetate moiety, making it a molecule of interest for its potential biological and chemical properties.
作用機序
Amino-Triazine Derivatives
The [4-Amino-6-(dimethylamino)-1,3,5-triazin-2-yl] moiety of the compound is a derivative of amino-triazines. Amino-triazines are known to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities are often mediated through their interaction with various cellular targets, leading to alterations in specific biochemical pathways .
Phenoxyacetate Derivatives
The 2-(2-formylphenoxy)acetate moiety of the compound is a derivative of phenoxyacetates. Phenoxyacetate derivatives have been studied for their potential biological activities, including antimicrobial and anti-inflammatory effects .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [4-Amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl 2-(2-formylphenoxy)acetate typically involves multiple steps:
Formation of the Triazine Core: The triazine core can be synthesized through the cyclization of cyanuric chloride with appropriate amines. For instance, reacting cyanuric chloride with dimethylamine and ammonia under controlled conditions can yield the desired triazine derivative.
Esterification: The formylphenoxyacetate moiety can be introduced via esterification. This involves reacting 2-(2-formylphenoxy)acetic acid with an alcohol derivative of the triazine compound in the presence of a catalyst such as sulfuric acid or a coupling agent like DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
Oxidation: The formyl group in the compound can undergo oxidation to form carboxylic acids.
Reduction: The formyl group can also be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The amino groups on the triazine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: 2-(2-Carboxyphenoxy)acetate derivatives.
Reduction: 2-(2-Hydroxyphenoxy)acetate derivatives.
Substitution: Various substituted triazine derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, [4-Amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl 2-(2-formylphenoxy)acetate can be used as a building block for the synthesis of more complex molecules. Its reactive functional groups allow for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology and Medicine
This compound may exhibit biological activity due to its structural similarity to other bioactive triazines. It could potentially be explored for its antimicrobial, antiviral, or anticancer properties. Research into its interaction with biological macromolecules could reveal new therapeutic applications.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and functional versatility. Its potential use as a precursor in the synthesis of agrochemicals or pharmaceuticals also makes it of industrial interest.
類似化合物との比較
Similar Compounds
Melamine: Another triazine derivative, commonly used in the production of plastics and resins.
Atrazine: A widely used herbicide that also contains a triazine ring.
Cyanuric Acid: A simpler triazine compound used in swimming pool maintenance.
Uniqueness
Compared to these compounds, [4-Amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl 2-(2-formylphenoxy)acetate is unique due to its specific functional groups, which confer distinct chemical reactivity and potential biological activity. Its combination of amino, dimethylamino, and formylphenoxyacetate groups makes it a versatile molecule for various applications.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and uniqueness in comparison to similar compounds
特性
IUPAC Name |
[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl 2-(2-formylphenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O4/c1-20(2)15-18-12(17-14(16)19-15)8-24-13(22)9-23-11-6-4-3-5-10(11)7-21/h3-7H,8-9H2,1-2H3,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDEWMPRXDLDUCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N)COC(=O)COC2=CC=CC=C2C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![8-(2-aminophenyl)-3-benzyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2680836.png)
![3-Benzoyl-6-ethoxy-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2680837.png)







![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-(4-methyl-1H-imidazol-1-yl)pyridazin-3-yl)thio)acetamide](/img/structure/B2680851.png)
![2-(4-chlorophenoxy)-N-(2-{5-[(4-chlorophenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)acetamide](/img/structure/B2680852.png)


![5-[1-(5-chloro-2,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B2680858.png)
